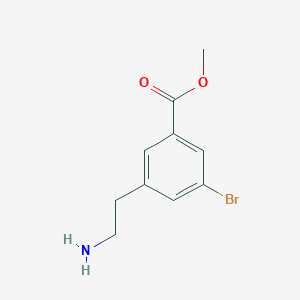
Methyl 3-(2-aminoethyl)-5-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-aminoethyl)-5-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position and an aminoethyl group at the 3rd position on the benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-aminoethyl)-5-bromobenzoate typically involves the bromination of methyl benzoate followed by the introduction of the aminoethyl group. One common method includes:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Amination: The brominated product is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(2-aminoethyl)-5-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxyl, alkoxy, or thiol derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
Methyl 3-(2-aminoethyl)-5-bromobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-(2-aminoethyl)-5-bromobenzoate exerts its effects depends on its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
- Methyl 3-(2-aminoethyl)-4-bromobenzoate
- Methyl 3-(2-aminoethyl)-5-chlorobenzoate
- Methyl 3-(2-aminoethyl)-5-iodobenzoate
Comparison: Methyl 3-(2-aminoethyl)-5-bromobenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or iodo counterparts
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
methyl 3-(2-aminoethyl)-5-bromobenzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8/h4-6H,2-3,12H2,1H3 |
Clé InChI |
GQVFSMUMRCMVRM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)CCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















